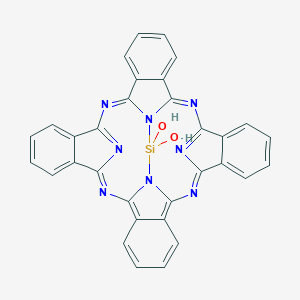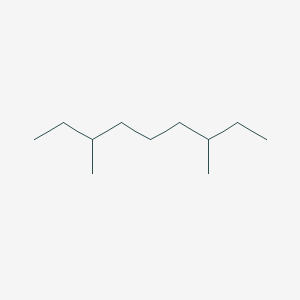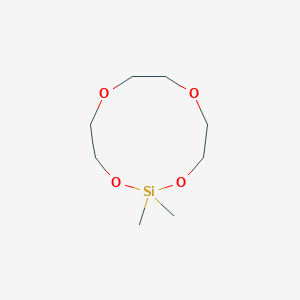
2,2-二甲基-1,3,6,9-四氧杂-2-硅杂环十一烷
描述
1,1-DIMETHYLSILA-11-CROWN-4 is a silicon-containing organic compound with the molecular formula C10H24O4Si. This compound is known for its unique structure, which includes a silicon atom integrated into a cyclic ether framework. It is commonly used in various industrial and scientific applications due to its stability and reactivity.
科学研究应用
1,1-DIMETHYLSILA-11-CROWN-4 has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of advanced materials and as a reagent in organic synthesis.
Biology: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Medicine: Explored for its role in developing new therapeutic agents and diagnostic tools.
Industry: Utilized in the production of high-performance polymers, coatings, and adhesives.
作用机制
Target of Action
It’s known that this compound is used in the manufacturing of lithium-ion batteries .
Mode of Action
In lithium-ion batteries, 2,2-Dimethyl-1,3,6,9-tetraoxa-2-silacycloundecane acts as a redox shuttle . Redox shuttles are employed to prevent overcharging, which could lead to thermal runaway and catastrophic failure .
Result of Action
The use of 2,2-Dimethyl-1,3,6,9-tetraoxa-2-silacycloundecane as a redox shuttle in lithium-ion batteries increases their safety and stability by preventing overcharging . This helps to avoid thermal runaway and catastrophic failure, enhancing the overall performance and lifespan of the battery .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-DIMETHYLSILA-11-CROWN-4 typically involves the reaction of dimethylchlorosilane with a suitable diol under controlled conditions. The reaction proceeds through the formation of intermediate siloxane compounds, which are then cyclized to form the desired product. The reaction conditions often include the use of an inert atmosphere, such as nitrogen or argon, and a catalyst to facilitate the cyclization process.
Industrial Production Methods
In industrial settings, the production of 1,1-DIMETHYLSILA-11-CROWN-4 is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product. The use of automated systems also enhances the efficiency and safety of the production process.
化学反应分析
Types of Reactions
1,1-DIMETHYLSILA-11-CROWN-4 undergoes various chemical reactions, including:
Oxidation: The silicon atom can be oxidized to form silanol or siloxane derivatives.
Reduction: Reduction reactions can convert the silicon atom to a lower oxidation state.
Substitution: The compound can undergo nucleophilic substitution reactions, where the silicon atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides, alkoxides, and amines are commonly employed.
Major Products Formed
Oxidation: Silanol and siloxane derivatives.
Reduction: Lower oxidation state silicon compounds.
Substitution: Various substituted silicon-containing compounds.
相似化合物的比较
Similar Compounds
- 2,2,4,4-Tetramethyl-3,8,11,14,17-pentaoxa-2,4-disilaoctadecane
- 1,1-Dimethyl-1-silacyclohexane
- 2,2-Dimethyl-1,3,6,9-tetraoxa-2-silacyclododecane
Uniqueness
1,1-DIMETHYLSILA-11-CROWN-4 stands out due to its unique cyclic structure and the presence of a silicon atom, which imparts distinct chemical and physical properties. Its stability, reactivity, and versatility make it a valuable compound in various fields of research and industry.
属性
IUPAC Name |
2,2-dimethyl-1,3,6,9-tetraoxa-2-silacycloundecane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18O4Si/c1-13(2)11-7-5-9-3-4-10-6-8-12-13/h3-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXWKDYXFUUBISW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si]1(OCCOCCOCCO1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18O4Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90939714 | |
| Record name | 2,2-Dimethyl-1,3,6,9-tetraoxa-2-silacycloundecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90939714 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18339-94-1 | |
| Record name | 2,2-Dimethyl-1,3,6,9-tetraoxa-2-silacycloundecane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18339-94-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2-Dimethyl-1,3,6,9-tetraoxa-2-silacycloundecane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018339941 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,2-Dimethyl-1,3,6,9-tetraoxa-2-silacycloundecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90939714 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2-dimethyl-1,3,6,9-tetraoxa-2-silacycloundecane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.368 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



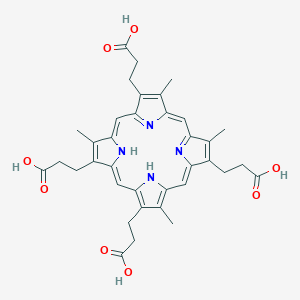



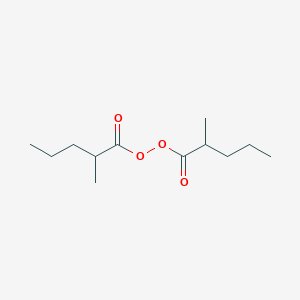
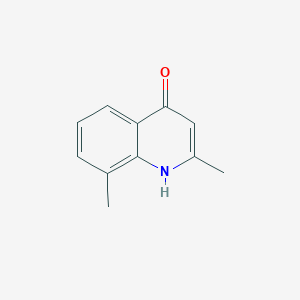
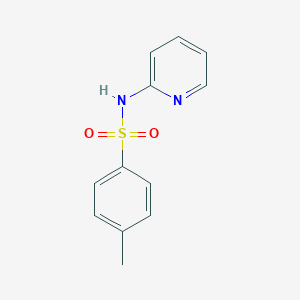

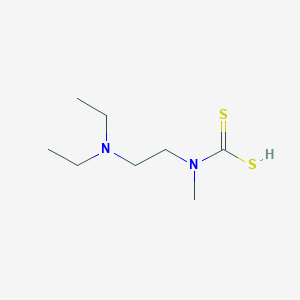
![4-[[2-Chloro-5-(Trifluoromethyl)Phenyl]Hydrazinylidene]-N-(2-Methylphenyl)-3-Oxo-Naphthalene-2-Carboxamide](/img/structure/B103572.png)
